molecular formula C6H12O6 B583905 D-[1-2H]Mannose CAS No. 288846-86-6

D-[1-2H]Mannose

Cat. No.: B583905
CAS No.: 288846-86-6
M. Wt: 181.162
InChI Key: GZCGUPFRVQAUEE-NHSYCOPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-[1-2H]Mannose is a deuterated form of D-mannose, a simple sugar and a monosaccharide closely related to glucose. Its molecular formula is C6H12O6, and it exists as a six-carbon sugar, or hexose. Structurally, D-mannose is an epimer of glucose, differing only in the orientation of the hydroxyl group on the second carbon atom . D-mannose is naturally found in fruits and vegetables and is known for its low-calorie and non-toxic properties .

Mechanism of Action

Target of Action

D-[1-2H]Mannose, also known as (2R,5S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol, primarily targets uropathogenic Escherichia coli (E. coli) that invades urothelial cells and forms quiescent bacterial reservoirs . These bacteria are the major cause of urinary tract infections (UTIs), particularly in adult women .

Mode of Action

This compound acts by inhibiting the adhesion of bacteria to the urothelium . It mimics urothelial barrier function by binding free D-mannose in the urine rather than proteins on the vesical cell’s surface . As a result, bacteria are trapped in the urinary flow and consequently eliminated by the urinary tract .

Biochemical Pathways

D-Mannose is transported into mammalian cells through facilitated diffusion by glucose transporters (GLUT). Once inside the cell, mannose is phosphorylated by hexokinase to produce mannose-6-phosphate . This process is part of the mannose metabolism pathway, which plays a crucial role in the formation of N-linked oligosaccharides of glycoproteins .

Result of Action

The primary result of D-Mannose’s action is the prevention of bacterial adhesion to the urothelium, thereby reducing the incidence of UTIs . This anti-adhesive effect of D-Mannose is particularly beneficial in managing recurrent UTIs, offering an alternative approach to antibiotic treatment .

Action Environment

The efficacy and stability of D-Mannose can be influenced by various environmental factors. For instance, regional differences in antibiotic resistance can impact the effectiveness of D-Mannose as an alternative treatment for UTIs . .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-[1-2H]Mannose can be synthesized through various methods, including chemical synthesis and enzymatic conversion. One common method involves the use of microbial enzymes such as D-lyxose isomerase, D-mannose isomerase, cellobiose 2-epimerase, and D-mannose 2-epimerase . These enzymes catalyze the conversion of D-glucose or D-fructose to D-mannose under specific conditions.

Industrial Production Methods: Industrial production of D-mannose typically involves extraction from natural sources such as fruits, herbs, and palm. The main extraction methods include acid hydrolysis, thermal hydrolysis, and enzymatic hydrolysis . For example, D-mannose can be extracted from palm kernel using acid hydrolysis, followed by purification processes to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: D-[1-2H]Mannose undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the thiol-ene click reaction, where allyl and propargyl D-mannose derivatives react with thiols and azides to form polyhydroxyl sulfides and triazoles .

Common Reagents and Conditions: Common reagents used in the reactions of D-mannose include thiols, azides, and metal catalysts. For example, the propargylation of D-mannose can be achieved using tin-mediated propargylation

Biological Activity

D-[1-2H]Mannose is a stable isotope-labeled form of D-mannose, a naturally occurring sugar that plays significant roles in various biological processes. This article explores its biological activity, particularly focusing on its metabolic pathways, immunological effects, and therapeutic applications.

D-mannose is an epimer of glucose, differing at the C-2 position. It is primarily metabolized in the liver and can be converted into glucose through several enzymatic reactions. The physiological concentration of D-mannose in human blood is approximately 100 μM, with levels rising to 2 mM during supplementation .

Metabolic Pathways:

  • Transport: D-mannose enters cells via glucose transporters (GLUT), where it is phosphorylated by hexokinase to form mannose-6-phosphate (M6P).
  • Glycosylation: M6P can either be converted to mannose-1-phosphate for glycosylation or enter other metabolic pathways .

Immunological Effects

D-mannose has been shown to modulate immune responses, particularly in the context of infections. It competes with glucose for transport and metabolism, which can suppress glycolysis and reduce pro-inflammatory cytokine production during viral infections .

Key Findings:

  • Viral Infections: In mouse models, D-mannose administration improved survival rates during H1N1 infections by normalizing blood glucose levels and reducing tissue damage .
  • Macrophage Activation: D-mannose counteracts lipopolysaccharide-induced macrophage activation by downregulating interleukin 1β (Il1b) gene expression .

Therapeutic Applications

D-mannose has gained attention for its potential therapeutic uses, particularly in treating urinary tract infections (UTIs) and supporting glycosylation in patients with genetic disorders.

Case Studies:

  • Urinary Tract Infections: Clinical studies have shown that D-mannose can significantly reduce the recurrence of UTIs by preventing pathogen adhesion to the urinary tract lining .
  • Glycosylation Disorders: Patients with congenital disorders of glycosylation have demonstrated improved symptoms with D-mannose supplementation, as it contributes to N-glycan synthesis through M6P .

Physiological Benefits

The physiological benefits of D-mannose extend beyond its immunological effects. It has been associated with improvements in:

  • Diabetes Management: By modulating glucose metabolism, D-mannose may help regulate blood sugar levels .
  • Intestinal Health: It may also play a role in gut health by influencing microbiota composition and intestinal permeability .

Summary Table of Biological Activities

Biological Activity Mechanism/Effect References
Immune modulationReduces pro-inflammatory cytokines
Viral infection responseImproves survival rates and normalizes glucose levels
UTI preventionPrevents pathogen adhesion
Glycosylation supportEnhances N-glycan synthesis
Diabetes managementModulates glucose metabolism

Properties

IUPAC Name

(2R,5S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2?,3-,4?,5?,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-QBVPYQBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C1[C@H](C(C([C@@H](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Accordingly, hetero-lactic fermentation of a mixture containing hexose and pentose may be performed. Hetero-lactic fermentation is conducted while neutralizing with ammonia to produce ammonium lactate and ethanol from hexose, and to produce ammonium lactate and ammonium acetate from pentose. Ammonium lactate and ammonium acetate are esterified with ethanol (if amount of ethanol obtained by fermentation is not enough, ethanol might be further added) to yield ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is conducted by distillation with removing and recovering ethyl acetate.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 40-% D-fructose solution was adjusted to pH 11 for heating at 100° C. for 90 minutes by a batch-wise process. So as to maintain the pH, an appropriate volume of 4N NaOH was added every 30 minutes.
Name
D-fructose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.